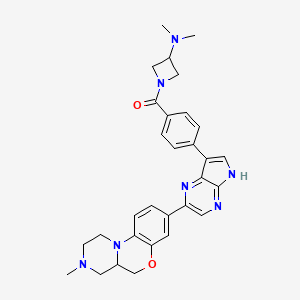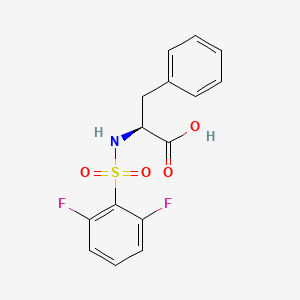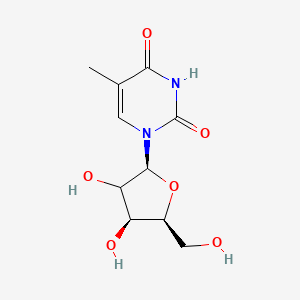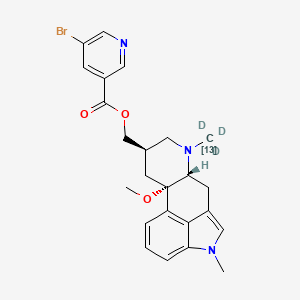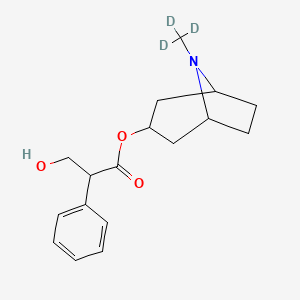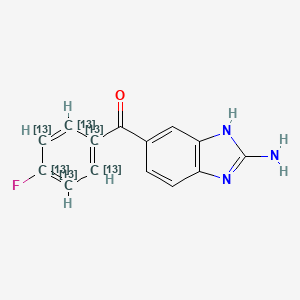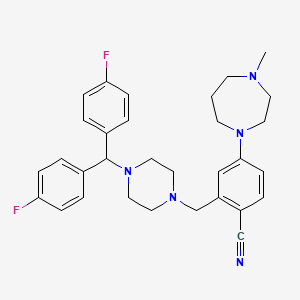
5'-O-phosphonoguanylyl-(3'->5')-guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Phosphoguanylyl-(3’,5’)-guanosine is a linear RNA dinucleotide composed of two guanosine monophosphate units connected via a 3’ to 5’ phosphodiester linkage. This compound is structurally related to cyclic dinucleotides and plays a significant role in various biological processes, particularly in bacterial signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Phosphoguanylyl-(3’,5’)-guanosine typically involves the enzymatic degradation of cyclic di-guanosine monophosphate (c-di-GMP). The process is a two-step reaction:
Linearization: Cyclic di-guanosine monophosphate is linearized by EAL-dependent phosphodiesterases to form 5’-Phosphoguanylyl-(3’,5’)-guanosine.
Hydrolysis: The linearized product is further hydrolyzed by oligoribonuclease to yield two guanosine monophosphate molecules.
Industrial Production Methods: Industrial production of 5’-Phosphoguanylyl-(3’,5’)-guanosine is not widely documented. it can be synthesized in the laboratory using the above enzymatic methods, ensuring high purity and yield through careful control of reaction conditions and purification processes.
Types of Reactions:
Hydrolysis: 5’-Phosphoguanylyl-(3’,5’)-guanosine undergoes hydrolysis to produce guanosine monophosphate.
Phosphodiester Bond Cleavage: The compound can be cleaved by specific phosphodiesterases to yield its constituent nucleotides.
Common Reagents and Conditions:
Enzymes: EAL-dependent phosphodiesterases and oligoribonuclease are commonly used.
Buffers: Reactions are typically carried out in buffered aqueous solutions to maintain optimal pH and ionic strength.
Major Products:
Guanosine Monophosphate: The primary product formed from the hydrolysis of 5’-Phosphoguanylyl-(3’,5’)-guanosine.
Aplicaciones Científicas De Investigación
5’-Phosphoguanylyl-(3’,5’)-guanosine has several applications in scientific research:
Bacterial Signaling: It is involved in the degradation of cyclic di-guanosine monophosphate, a key signaling molecule in bacterial biofilm formation and motility.
Biochemical Studies: The compound is used to study the mechanisms of phosphodiesterase enzymes and their role in cyclic nucleotide metabolism.
Drug Development: Research into inhibitors of phosphodiesterases that degrade cyclic di-guanosine monophosphate can lead to novel antimicrobial agents.
Mecanismo De Acción
The primary mechanism of action of 5’-Phosphoguanylyl-(3’,5’)-guanosine involves its role as an intermediate in the degradation of cyclic di-guanosine monophosphate. The compound is produced by the action of EAL-dependent phosphodiesterases on cyclic di-guanosine monophosphate and is subsequently hydrolyzed by oligoribonuclease to produce guanosine monophosphate . This process regulates the intracellular levels of cyclic di-guanosine monophosphate, thereby influencing bacterial signaling pathways and biofilm formation.
Comparación Con Compuestos Similares
Cyclic di-guanosine monophosphate (c-di-GMP): A cyclic dinucleotide involved in bacterial signaling.
5’-Phosphoguanylyl-(2’,5’)-adenosine: Another linear dinucleotide with a different linkage and base composition.
Uniqueness: 5’-Phosphoguanylyl-(3’,5’)-guanosine is unique due to its specific role in the degradation pathway of cyclic di-guanosine monophosphate. Its linear structure and specific phosphodiester linkage distinguish it from other dinucleotides and cyclic nucleotides, making it a valuable tool for studying bacterial signaling and enzyme mechanisms.
Propiedades
Número CAS |
33008-99-0 |
|---|---|
Fórmula molecular |
C20H26N10O15P2 |
Peso molecular |
708.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
Clave InChI |
ZEHOHLFQOXAZHX-MHARETSRSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


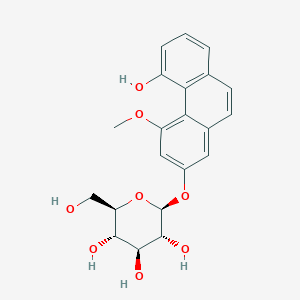
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
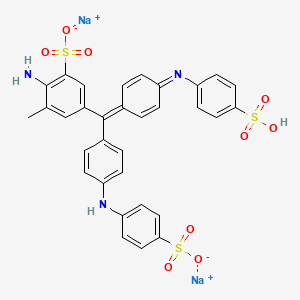
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
